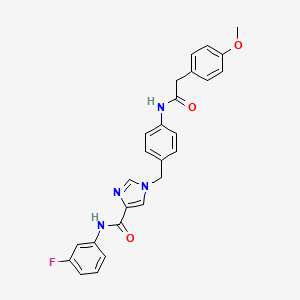
N-(3-fluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O3 and its molecular weight is 458.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(3-fluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound involved in the synthesis and characterization of various pharmaceutical intermediates and derivatives with potential biological activities. For instance, studies on related compounds have focused on the synthesis and characterization of derivatives with antimicrobial, antitumor, and enzymatic inhibition properties. These efforts involve complex synthetic routes, characterization through spectroscopic methods, and evaluation against a range of biological targets (Sailaja Rani Talupur et al., 2021; Y. Zhu, 2015).
Anticancer Research
Compounds with the imidazole core have been explored for their antitumor activities. Novel imidazole acyl urea derivatives have been synthesized and tested against human gastric carcinoma cell lines, showing significant inhibitory activities comparable to known therapeutics like Sorafenib. This highlights the potential of imidazole derivatives in cancer research, providing a pathway for the development of new anticancer agents (Y. Zhu, 2015).
Antimicrobial and Antifungal Applications
Research into imidazole derivatives also extends to antimicrobial and antifungal applications. Various synthesized compounds have been evaluated against bacterial and fungal species, demonstrating potent activity. This suggests their potential use in developing new antimicrobial agents to combat resistant strains (M. Incerti et al., 2017).
Radiotracer Development
In the field of diagnostic imaging, imidazole derivatives have been developed as radiotracers for positron emission tomography (PET), aiding in the study of various biological targets within the body. These compounds are synthesized to include radioactive isotopes, such as fluorine-18, allowing for the non-invasive study of disease processes at the molecular level (†. R. Katoch-Rouse & A. Horti, 2003).
Fluorescence Probes and Sensing
Some imidazole derivatives have been used to develop fluorescent probes for sensing applications, such as detecting pH changes and metal cations. These compounds exhibit large fluorescence enhancement under specific conditions, demonstrating their utility in biochemical and analytical research (K. Tanaka et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-34-23-11-7-18(8-12-23)13-25(32)29-21-9-5-19(6-10-21)15-31-16-24(28-17-31)26(33)30-22-4-2-3-20(27)14-22/h2-12,14,16-17H,13,15H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFPBEQXVZEFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2718095.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

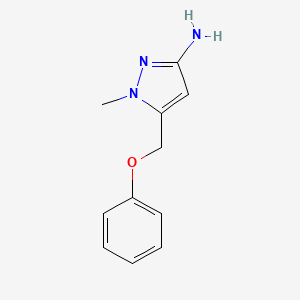
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
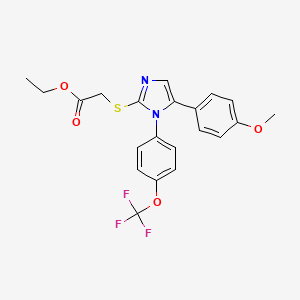
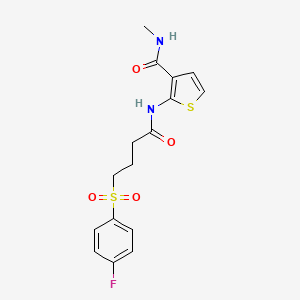
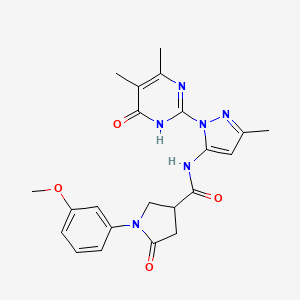
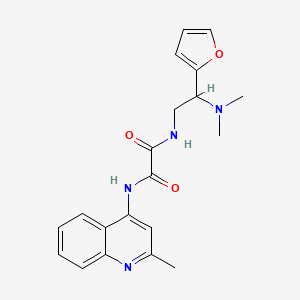
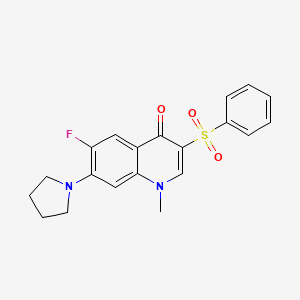
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
